![molecular formula C25H19N5O2 B283066 3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283066.png)
3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is a chemical compound that belongs to the class of triazolo-triazine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
作用機序
The mechanism of action of 3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in the replication of viruses and bacteria. In a study by Y. Li et al. (2018), it was suggested that the compound may inhibit the activity of the neuraminidase enzyme, which is essential for the release of newly formed influenza virus particles from infected cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one have not been extensively studied. However, it has been reported to exhibit low toxicity in in vitro assays, indicating its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is its broad-spectrum activity against viruses and bacteria. This makes it a promising candidate for the development of novel antiviral and antibacterial agents. However, one of the limitations of the compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of 3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one. One area of interest is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties. Another direction is the investigation of its potential as a therapeutic agent for the treatment of viral and bacterial infections. Additionally, the compound may have applications in the development of novel materials with unique properties. Further research is needed to fully explore the potential of this compound in various fields.
Conclusion:
In conclusion, 3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is a chemical compound with potential applications in medicinal chemistry, biochemistry, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields and to develop novel therapeutic agents and materials based on its unique properties.
合成法
The synthesis of 3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one involves the reaction of 3-amino-1,2,4-triazole with 4-methylbenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with benzoyl chloride and sodium ethoxide. The final product is obtained after purification by recrystallization. This process has been described in detail in a research article by J. Gao et al. (2013).
科学的研究の応用
3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one has been the subject of several research studies due to its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. In a study by Y. Li et al. (2018), it was reported that the compound showed potent inhibitory activity against influenza A virus. Another study by M. K. Alotaibi et al. (2019) demonstrated that the compound exhibited antibacterial activity against several strains of bacteria.
特性
分子式 |
C25H19N5O2 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
3-benzoyl-6-[(4-methylphenyl)methyl]-1-phenyl-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5-one |
InChI |
InChI=1S/C25H19N5O2/c1-17-12-14-18(15-13-17)16-21-24(32)29-23(22(31)19-8-4-2-5-9-19)28-30(25(29)27-26-21)20-10-6-3-7-11-20/h2-15H,16H2,1H3 |
InChIキー |
JYWFALRJJHXBON-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



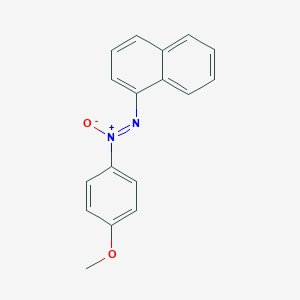
![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)
![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)
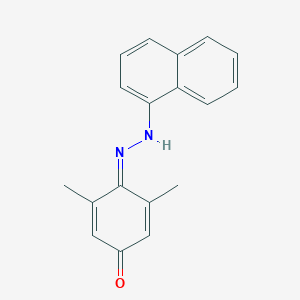
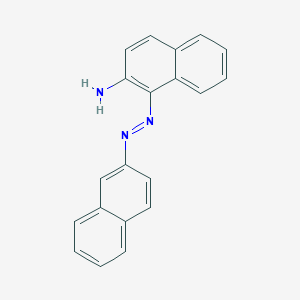
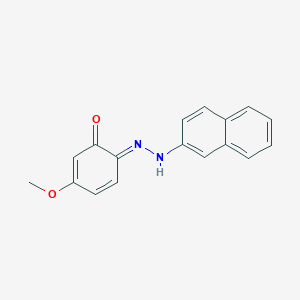


![1-[(2-Chloro-5-methylanilino)sulfanyl]-2,4-dinitrobenzene](/img/structure/B282996.png)
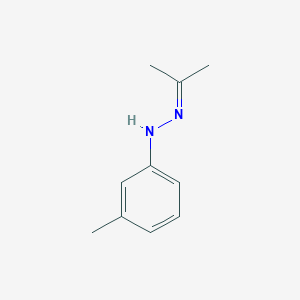

![4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B283001.png)
![N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine](/img/structure/B283003.png)
![N-{2-[(diphenylmethylene)amino]phenyl}methanesulfonamide](/img/structure/B283007.png)